

# An In-Depth Technical Guide to U-101958 Maleate (CAS 224170-09-6)

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Compound of Interest		
Compound Name:	U-101958 maleate	
Cat. No.:	B1682657	Get Quote

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#### **Abstract**

**U-101958 maleate**, also known as PNU-101958, is a high-affinity ligand primarily targeting the dopamine D4 receptor (D4DR). It has been a subject of interest in neuropharmacology due to its potential as an antipsychotic agent. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and in vitro functional activity of **U-101958 maleate**. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a resource for researchers in drug discovery and development.

# **Chemical and Physical Properties**

**U-101958 maleate** is the maleate salt of the parent compound, a substituted aminopiperidine derivative. Its fundamental properties are summarized in the table below.

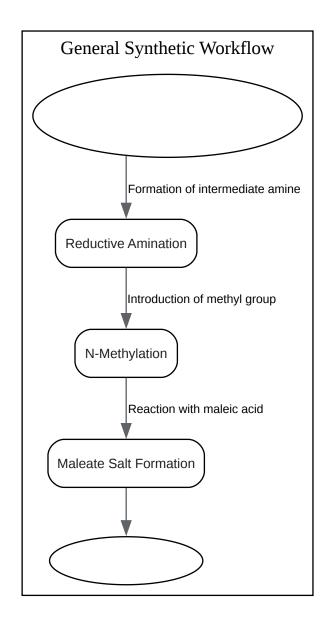


Property	Value	
IUPAC Name	N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid	
Synonyms	PNU-101958 maleate, U-101958 (maleate)	
CAS Number	224170-09-6	
Molecular Formula	C25H33N3O5	
Molecular Weight	455.55 g/mol	
Appearance	Solid powder	
Solubility	Soluble in DMSO	

# **Synthesis**

The synthesis of the core molecule of U-101958, 1-Benzyl-4-aminomethyl-N-[(3'-isopropoxy)-2'-pyridyl]piperidine, involves a multi-step process. While a detailed, step-by-step protocol for the exact synthesis of U-101958 is not publicly available, a general synthetic route can be inferred from the synthesis of analogous 4-aminopiperidine derivatives. A plausible synthetic workflow is outlined below.





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A plausible synthetic route to **U-101958 maleate**.

The synthesis would likely begin with the reductive amination of 1-benzyl-4-piperidone with 2-amino-3-isopropoxypyridine to form the secondary amine intermediate. Subsequent N-methylation, for instance using a methylating agent like formaldehyde followed by reduction, would yield the tertiary amine. Finally, treatment with maleic acid would afford the maleate salt, **U-101958 maleate**. Purification at each step would likely be achieved through chromatographic techniques.



# **Pharmacology and Receptor Binding Profile**

U-101958 is characterized as a high-affinity and selective ligand for the dopamine D4 receptor. It also exhibits affinity for the sigma-1 ( $\sigma_1$ ) receptor.

## **Dopamine D4 Receptor Affinity**

U-101958 demonstrates high affinity for the dopamine D4 receptor, with a reported IC₅₀ value of 2.7 nM.

# **Receptor Selectivity**

While a comprehensive screening panel with  $K_i$  values for U-101958 across a wide range of receptors is not readily available in the public domain, studies have emphasized its selectivity for the D4 receptor over other dopamine receptor subtypes. However, it is important to note that in some experimental settings, such as with rat brain homogenates, the selectivity profile was less pronounced.

## **Sigma-1 Receptor Binding**

U-101958 has been reported to bind to the sigma-1 receptor, although specific  $K_i$  values for this interaction are not consistently documented. The functional consequences of this binding are still under investigation.

# In Vitro Functional Activity

The functional activity of U-101958 at the dopamine D4 receptor has been investigated in different cell-based assay systems, revealing a complex pharmacological profile.

#### **Functional Data**



Parameter	Cell Line	Assay Type	Result	Reference
Efficacy	СНО	Forskolin- stimulated cAMP	Partial agonist (39% of dopamine's efficacy)	[1]
pEC50	СНО	Forskolin- stimulated cAMP	8.1	[1]
Efficacy	HEK293	Forskolin- stimulated cAMP	Full agonist (compared to dopamine)	[2]
pEC <sub>50</sub>	HEK293	Forskolin- stimulated cAMP	8.7	[2]

The data indicates that the functional activity of U-101958 may be cell-line dependent, behaving as a partial agonist in Chinese Hamster Ovary (CHO) cells and as a full agonist in Human Embryonic Kidney (HEK293) cells expressing the human D4.4 receptor. This discrepancy highlights the importance of the cellular context in determining the pharmacological profile of a ligand.

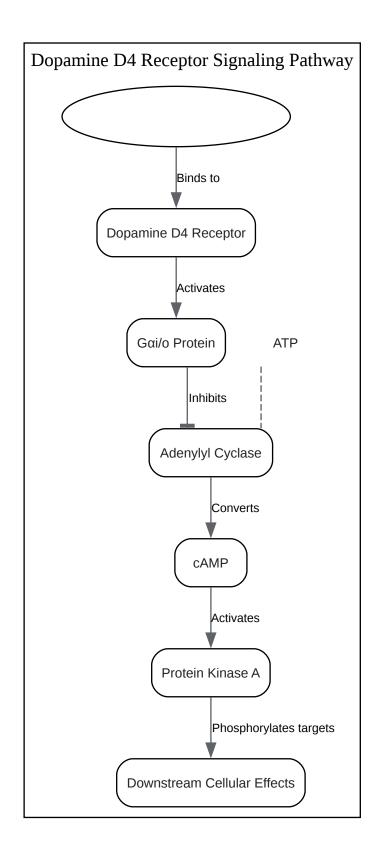
# **Signaling Pathways**

U-101958 exerts its effects by modulating the signaling pathways downstream of its primary targets, the dopamine D4 receptor and the sigma-1 receptor.

### **Dopamine D4 Receptor Signaling**

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of the D4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.





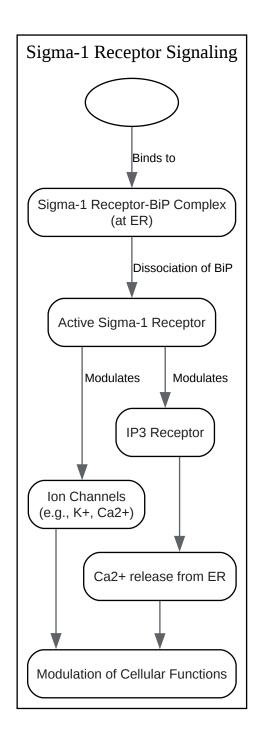
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Dopamine D4 receptor signaling pathway.



## Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is not a classical GPCR. Ligand binding to the sigma-1 receptor can modulate its interaction with other proteins, including the chaperone BiP (Binding immunoglobulin Protein) and various ion channels. This can lead to the regulation of intracellular calcium signaling and other cellular processes.





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Sigma-1 receptor signaling pathway.

# **Experimental Protocols**

The characterization of **U-101958 maleate** involves standard in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.

## **Radioligand Binding Assay (Competitive)**

This assay is used to determine the binding affinity (K<sub>i</sub>) of U-101958 for the dopamine D4 receptor.

- Objective: To determine the inhibitory constant (K<sub>i</sub>) of U-101958 at the dopamine D4 receptor.
- Materials:
  - Cell membranes expressing the human dopamine D4 receptor.
  - Radioligand (e.g., [3H]-Spiperone or a D4-selective radioligand).
  - U-101958 maleate (unlabeled competitor).
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>).
  - Non-specific binding control (e.g., a high concentration of a known D4 antagonist like haloperidol).
  - Glass fiber filters (pre-treated with polyethylenimine).
  - Scintillation cocktail and liquid scintillation counter.
- Procedure:
  - Prepare serial dilutions of U-101958 maleate in assay buffer.

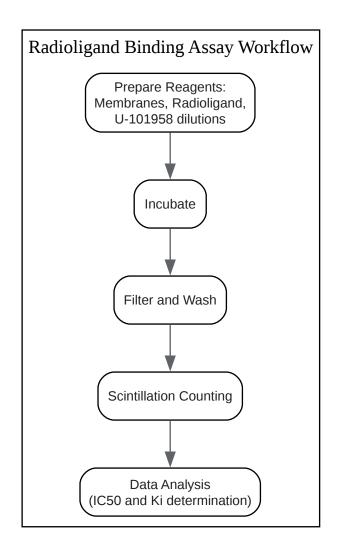


- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of U-101958 or buffer (for total binding) or the non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

#### Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the U-101958 concentration.
- Determine the IC<sub>50</sub> value (the concentration of U-101958 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where [L] is the concentration of the radioligand and  $K_e$  is its dissociation constant.





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Workflow for a competitive radioligand binding assay.

# **cAMP Accumulation Functional Assay**

This assay is used to determine the functional activity (agonist or antagonist) of U-101958 at the Gai/o-coupled dopamine D4 receptor.

- Objective: To measure the effect of U-101958 on adenylyl cyclase activity by quantifying intracellular cAMP levels.
- Materials:
  - Cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

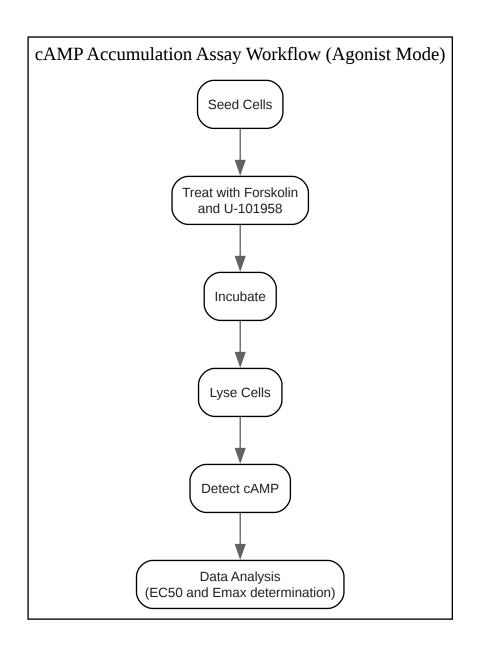


- Forskolin (an adenylyl cyclase activator).
- U-101958 maleate.
- A known D4 receptor agonist (e.g., dopamine) as a positive control.
- A known D4 receptor antagonist (e.g., spiperone) for antagonist mode.
- Cell lysis buffer.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Procedure (Agonist/Partial Agonist Mode):
  - Seed the cells in a 96-well plate and allow them to adhere overnight.
  - Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - Stimulate the cells with varying concentrations of U-101958 in the presence of a fixed concentration of forskolin.
  - Incubate for a specified time (e.g., 30 minutes) at 37°C.
  - Lyse the cells to release intracellular cAMP.
  - Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
- Procedure (Antagonist Mode):
  - Follow steps 1 and 2 as above.
  - Pre-incubate the cells with varying concentrations of U-101958.
  - Add a fixed concentration of a D4 agonist (e.g., dopamine at its EC<sub>80</sub>) in the presence of forskolin.
  - Follow steps 4-6 as above.



#### Data Analysis:

- o For agonist mode, plot the cAMP concentration (or % inhibition of forskolin-stimulated cAMP) against the logarithm of the U-101958 concentration to determine the EC₅₀ and E<sub>max</sub> values.
- For antagonist mode, plot the cAMP concentration against the logarithm of the U-101958 concentration to determine the IC<sub>50</sub> value.



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Workflow for a cAMP accumulation assay.

#### Conclusion

**U-101958 maleate** is a potent and selective ligand for the dopamine D4 receptor, exhibiting a complex functional profile that appears to be dependent on the cellular environment. Its dual activity at both the dopamine D4 and sigma-1 receptors suggests a multifaceted mechanism of action that warrants further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers working on the characterization of U-101958 and the development of novel ligands targeting these important neuroreceptors. Further studies are needed to fully elucidate its receptor selectivity profile and the in vivo consequences of its dual receptor engagement.

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